N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 898405-40-8
VCID: VC7327852
InChI: InChI=1S/C17H26N2O5S2/c1-4-5-11-19(15-10-12-25(21,22)13-15)17(20)14-6-8-16(9-7-14)26(23,24)18(2)3/h6-9,15H,4-5,10-13H2,1-3H3
SMILES: CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Molecular Formula: C17H26N2O5S2
Molecular Weight: 402.52

N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

CAS No.: 898405-40-8

Cat. No.: VC7327852

Molecular Formula: C17H26N2O5S2

Molecular Weight: 402.52

* For research use only. Not for human or veterinary use.

N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide - 898405-40-8

Specification

CAS No. 898405-40-8
Molecular Formula C17H26N2O5S2
Molecular Weight 402.52
IUPAC Name N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide
Standard InChI InChI=1S/C17H26N2O5S2/c1-4-5-11-19(15-10-12-25(21,22)13-15)17(20)14-6-8-16(9-7-14)26(23,24)18(2)3/h6-9,15H,4-5,10-13H2,1-3H3
Standard InChI Key HZCRSTMIQSONPN-UHFFFAOYSA-N
SMILES CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C

Introduction

N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, featuring a butyl group, a dimethylsulfamoyl moiety, and a thiolane derivative with dioxo functionality, suggests potential applications in medicinal chemistry and pharmaceutical research. This article provides an in-depth exploration of its chemical properties, synthesis methods, potential applications, and biological relevance.

Structural Features

The compound's molecular structure includes:

  • A benzamide backbone.

  • A butyl group attached to the nitrogen atom.

  • A dimethylsulfamoyl moiety contributing to its sulfonamide properties.

  • A thiolane ring with two oxygen atoms in a dioxo configuration.

These features make the compound chemically versatile and potentially biologically active.

Synthesis

The synthesis of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves multi-step organic reactions. Key steps include:

  • Preparation of Benzamide Derivative:

    • Starting from a substituted benzoyl chloride or benzamide precursor.

    • Functionalization of the aromatic ring at the para position.

  • Incorporation of the Sulfonamide Group:

    • Reaction with dimethylsulfamoyl chloride under controlled conditions.

    • Use of a base (e.g., triethylamine) to neutralize by-products.

  • Attachment of Thiolane Ring:

    • Introduction of the thiolane moiety via nucleophilic substitution or cyclization reactions.

    • Oxidation to form the dioxo functionality.

  • Final Purification:

    • Techniques such as High-Performance Liquid Chromatography (HPLC) and recrystallization ensure high purity.

Analytical Characterization

To confirm the identity and purity of the compound, analytical techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Determines molecular structure and functional groups.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identifies characteristic functional group vibrations.
High-Performance Liquid Chromatography (HPLC)Assesses purity and monitors reaction progress.

Potential Applications

The unique structural features of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide suggest several potential applications:

  • Medicinal Chemistry:

    • The compound may serve as a lead molecule for drug development targeting enzymes or receptors in disease pathways.

    • Similar sulfonamide derivatives have demonstrated antimicrobial, anticancer, and anti-inflammatory activities.

  • Pharmaceutical Research:

    • Possible use as an enzyme inhibitor or modulator in metabolic or signaling pathways.

  • Chemical Biology:

    • Its functional groups allow for derivatization to explore structure-activity relationships (SAR).

Biological Relevance

Although specific biological data for this compound is limited, structurally related compounds have shown significant activity:

Activity TypeExamples from Related Compounds
Antimicrobial ActivitySulfonamides are well-known for their antibacterial properties .
Anticancer PotentialBenzamide derivatives have been studied for antiproliferative effects .

Further studies are required to evaluate its pharmacokinetics, toxicity profiles, and efficacy in biological systems.

Challenges and Future Directions

Key challenges in utilizing this compound include:

  • Limited data on its biological activity.

  • Need for comprehensive toxicological studies to establish safety profiles.

Future research should focus on:

  • Molecular docking studies to predict binding affinities with biological targets.

  • In vitro and in vivo assays to assess pharmacological activity.

  • Optimization of synthetic routes to improve yield and scalability.

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